2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-methoxyanilino)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c1-16-8-4-2-3-7(5-8)13-11-12-6-9(17-11)10(14)15/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUUAALCTYSSEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of 3-methoxyaniline with thioamide and α-haloketone under specific conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives .
Scientific Research Applications
Antitumor Activity
Research indicates that thiazole derivatives, including 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid, exhibit significant antitumor properties. A study focused on thiazole derivatives reported that compounds with similar structures demonstrated potent antiproliferative effects against various cancer cell lines. For instance, derivatives were synthesized and evaluated for their efficacy against leukemia and solid tumors, showing promising results comparable to established chemotherapeutics like dasatinib .
Antimicrobial Properties
Thiazoles are known for their antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains. In particular, studies have shown that modifications in the thiazole structure can enhance antibacterial potency. The presence of the methoxy group is believed to influence the lipophilicity and membrane permeability of the compound, thereby affecting its antimicrobial efficacy .
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of thiazole derivatives make them suitable candidates for applications in organic electronics. Recent investigations have explored the use of 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid in the fabrication of emissive layers in OLED devices. Its ability to facilitate charge transport and enhance light emission has been demonstrated, indicating potential for use in next-generation display technologies .
Synthesis and Derivative Studies
The synthesis of 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid typically involves multi-step processes starting from readily available precursors. Various synthetic routes have been developed to optimize yield and purity. Additionally, structure-activity relationship (SAR) studies are ongoing to explore how modifications at different positions on the thiazole ring can enhance biological activity or alter physical properties for specific applications .
Case Studies
- Antitumor Efficacy : A systematic study synthesized a series of thiazole derivatives and evaluated their potency against human leukemia cells. One derivative showed an IC50 value comparable to dasatinib, underscoring the potential of thiazoles in oncology .
- Antimicrobial Activity : Another study focused on evaluating the antimicrobial properties of various thiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications significantly improved antibacterial activity compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid with structurally related analogs:
Table 1: Structural and Functional Comparison of Thiazole Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 4-chlorobenzylamino group in BAC is critical for antidiabetic activity, likely due to its electron-withdrawing nature enhancing receptor binding . In contrast, the 3-methoxyphenyl group in the target compound is electron-donating, which may alter binding affinity or metabolic stability.
Role of Methyl Substitution :
- Methyl groups at C4 (e.g., in BAC ) correlate with enhanced antidiabetic efficacy, possibly by stabilizing the thiazole ring conformation . The target compound lacks this methyl group, which may reduce activity compared to BAC .
Carboxylic Acid Group: The carboxylic acid at C5 is conserved across all analogs, suggesting its role as a hydrogen bond donor/acceptor in target interactions.
Synthetic Accessibility: Thiazole derivatives are typically synthesized via cyclization of thioureas or condensation of α-haloketones with thioamides. The methoxy-substituted derivative can be synthesized similarly, with variations in the amino group’s substituents .
Biological Activity
2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid (CAS No: 886370-57-6) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article provides a comprehensive overview of its biological activity, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula of 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid is C11H10N2O3S. The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the methoxy group on the phenyl ring enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Research indicates that thiazole derivatives, including 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid, exhibit significant anticancer activities. A study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance:
- Cytotoxicity : The compound exhibited IC50 values in the low micromolar range against K562 leukemia cells. In comparative studies, derivatives with modifications at the phenyl ring showed enhanced potency, suggesting that structural variations can significantly affect biological activity .
The mechanism by which 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid exerts its anticancer effects may involve the inhibition of critical signaling pathways associated with cell proliferation and survival. Thiazole compounds are known to interact with protein targets involved in apoptosis and cell cycle regulation.
Anti-inflammatory Activity
In addition to anticancer properties, this compound has been investigated for its anti-inflammatory effects. Thiazoles have shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Research Findings and Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies emphasize the importance of specific functional groups in enhancing the biological activity of thiazole derivatives. For example:
- Methoxy Group : The presence of a methoxy group at the para position on the phenyl ring has been linked to increased lipophilicity and improved binding affinity to target proteins.
- Thiazole Ring : The thiazole moiety itself is crucial for maintaining the biological activity, as it participates in key interactions with biological targets.
Q & A
Q. What are the recommended synthetic routes for 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized for yield?
The synthesis typically involves cyclocondensation of substituted thioureas with α-haloketones or carboxylic acid precursors. For example, a multi-step approach could include:
- Step 1: Formation of the thiazole core via Hantzsch thiazole synthesis using bromopyruvate derivatives and thioureas .
- Step 2: Introduction of the 3-methoxyphenylamino group via nucleophilic substitution or palladium-catalyzed coupling . Optimization strategies:
- Use Design of Experiments (DOE) to vary temperature (60–100°C), solvent polarity (DMSO vs. acetonitrile), and catalyst loading .
- Monitor reaction progress via TLC or HPLC-MS to minimize side products.
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological steps include:
- Purity analysis : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold; compare retention times with standards .
- Structural confirmation :
- NMR : and NMR to verify substituent positions (e.g., methoxy group at δ ~3.8 ppm, thiazole ring protons at δ 7.0–8.5 ppm) .
- HRMS : Confirm molecular ion [M+H] (expected m/z for CHNOS: 265.0385) .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Storage : Store at –20°C under inert atmosphere (N or Ar) to prevent oxidation of the thiazole ring or hydrolysis of the carboxylic acid group .
- Stability assays :
- Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Avoid exposure to strong oxidizers (e.g., HO) or basic pH (>9), which may degrade the thiazole moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?
- Core modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with halogen or alkyl groups) .
- Assay selection :
- In vitro : Test against kinase targets (e.g., COX-2 inhibition assays) or antimicrobial activity (MIC determination in bacterial/fungal models) .
- In vivo : Use murine inflammation models (e.g., carrageenan-induced paw edema) with dose-ranging studies (10–100 mg/kg) .
- Data interpretation : Correlate electronic (Hammett σ) or steric parameters of substituents with activity trends .
Q. What computational strategies can predict the binding affinity of this compound to therapeutic targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 active site) .
- MD simulations : Run 100-ns trajectories to assess binding stability (RMSD < 2.0 Å) .
- Validation : Compare computational results with experimental IC values from enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported biological data for thiazole-carboxylic acid derivatives?
- Case example : If anti-inflammatory activity varies across studies:
- Verify assay conditions (e.g., cell line specificity, LPS concentration in cytokine assays) .
- Re-test compounds with orthogonal methods (e.g., ELISA for TNF-α vs. Western blot) .
- Assess compound purity via LC-MS to rule out batch-to-batch variability .
Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?
- Salt formation : Synthesize sodium or lysine salts of the carboxylic acid group to enhance aqueous solubility .
- Prodrug approach : Convert the acid to ethyl ester derivatives, which hydrolyze in vivo .
- Formulation : Use PEG-based nanoemulsions or cyclodextrin inclusion complexes to increase plasma half-life .
Methodological Tables
Table 1 : Key Physicochemical Properties of 2-[(3-Methoxyphenyl)amino]-1,3-thiazole-5-carboxylic Acid
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | CHNOS | |
| Molecular Weight | 265.27 g/mol | |
| CAS Number | Not explicitly listed (infer from analogs) | |
| Solubility (25°C) | DMSO: >10 mg/mL; Water: <0.1 mg/mL |
Table 2 : Recommended Analytical Techniques for Quality Control
| Technique | Application | Parameters |
|---|---|---|
| HPLC-UV | Purity assessment | C18 column, 0.1% TFA in HO/MeOH gradient |
| Differential Scanning Calorimetry (DSC) | Melting point determination | Heating rate: 10°C/min, N atmosphere |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
